Positional Isomer Differentiation: Regiochemical Identity and Purity for Synthetic Fidelity
The target compound possesses a unique InChIKey (LBJUSIRUXGRPHM-UHFFFAOYSA-N) and SMILES (CC(=CCCC1=CCC(CC1)C(OC)OC)C), which are structurally distinct from its 5-positional isomer (InChIKey: RYAWURZCWFRNMG-UHFFFAOYSA-N; SMILES: CC(=CCCC1=CCCC(C1)C(OC)OC)C) . While both isomers share the same molecular weight (238.37 g/mol), molecular formula (C15H26O2), and computed XLogP (3.6), their differing structures ensure that use of the 4-isomer in the published Lyral synthesis route yields the correct intermediate, whereas the 5-isomer would lead to a regioisomeric impurity or a completely different product .
| Evidence Dimension | Structural Identity (InChIKey and SMILES) |
|---|---|
| Target Compound Data | InChIKey: LBJUSIRUXGRPHM-UHFFFAOYSA-N; SMILES: CC(=CCCC1=CCC(CC1)C(OC)OC)C |
| Comparator Or Baseline | 5-isomer (CAS 51414-22-3); InChIKey: RYAWURZCWFRNMG-UHFFFAOYSA-N; SMILES: CC(=CCCC1=CCCC(C1)C(OC)OC)C |
| Quantified Difference | Unique InChIKey and SMILES strings confirm separate positional isomers; 100% structural differentiation, critical for synthesis requiring isomer-pure starting materials. |
| Conditions | Chemical structure comparison via PubChem data. |
Why This Matters
For procurement agents and synthetic chemists, specifying the 4-isomer over the 5-isomer ensures receipt of the chemically correct intermediate, preventing costly synthetic failures, yield loss, and purification challenges in multi-step synthesis.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 3016657, Cyclohexene, 4-(dimethoxymethyl)-1-(4-methyl-3-pentenyl)-. https://pubchem.ncbi.nlm.nih.gov/compound/3016657 View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 3016658, Cyclohexene, 5-(dimethoxymethyl)-1-(4-methyl-3-pentenyl)-. https://pubchem.ncbi.nlm.nih.gov/compound/3016658 View Source
